molecular formula C13H16F3N3OS B2767884 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 1024224-87-0

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide

Cat. No. B2767884
CAS RN: 1024224-87-0
M. Wt: 319.35
InChI Key: VKNASYLMOWQEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its mechanism of action and biochemical effects.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with sEH by forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the activity of sEH, altering the metabolism of certain fatty acids .

Biochemical Pathways

By inhibiting sEH, the compound affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites. EETs have vasodilatory and anti-inflammatory effects, so inhibiting their degradation by sEH can lead to increased levels of EETs and thus enhanced anti-inflammatory and vasodilatory responses .

Pharmacokinetics

The compound’s lipophilic nature, suggested by the presence of the trifluoromethoxyphenyl group , may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilic drugs are generally well-absorbed and can distribute widely in the body, but they may also be subject to extensive metabolism, which can affect their bioavailability.

Result of Action

The inhibition of sEH by 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide can lead to molecular and cellular effects such as reduced inflammation and lowered blood pressure . These effects are due to the increased levels of EETs resulting from sEH inhibition .

properties

IUPAC Name

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3OS/c1-18-6-8-19(9-7-18)12(21)17-10-2-4-11(5-3-10)20-13(14,15)16/h2-5H,6-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNASYLMOWQEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.